N-(4-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide
Description
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Properties
IUPAC Name |
N-[4-[2-(furan-2-ylmethylamino)-2-oxoethyl]-1,3-thiazol-2-yl]-1,3-benzodioxole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O5S/c22-16(19-8-13-2-1-5-24-13)7-12-9-27-18(20-12)21-17(23)11-3-4-14-15(6-11)26-10-25-14/h1-6,9H,7-8,10H2,(H,19,22)(H,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUBFOKNAWSIODE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NC3=NC(=CS3)CC(=O)NCC4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide, with CAS number 941984-90-3, is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores the synthesis, characterization, and biological evaluations of this compound, focusing on its anticancer properties, antioxidant activities, and mechanisms of action.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 371.4 g/mol. Its structure features a thiazole ring, a benzo[d][1,3]dioxole moiety, and a furan substituent, which are known to contribute to various biological activities.
Anticancer Activity
Recent studies have indicated that derivatives of benzodioxole, including the compound , exhibit significant anticancer properties. For instance:
- Cell Line Studies : The compound showed potent cytotoxic effects against the Hep3B liver cancer cell line. In comparative studies using the MTS assay, it demonstrated lower IC50 values than standard chemotherapeutics like Doxorubicin (DOX), indicating strong anticancer potential. Specifically, compounds with amide functionalities exhibited enhanced cytotoxicity (IC50 values ranging from 3.94 to 9.12 mM) when compared to other derivatives lacking this group .
- Mechanism of Action : Flow cytometry analysis revealed that treatment with the compound led to significant alterations in cell cycle progression. Notably, it induced G2-M phase arrest in Hep3B cells, suggesting its role as a potential inhibitor of cell cycle progression .
Antioxidant Activity
The antioxidant capacity of this compound was evaluated using the DPPH assay:
- DPPH Assay Results : The compound exhibited notable free radical scavenging activity comparable to well-known antioxidants such as Trolox. This suggests that it may play a role in mitigating oxidative stress-related damage in biological systems .
Summary of Research Findings
| Activity | Details |
|---|---|
| Anticancer | Potent cytotoxicity against Hep3B cells; lower IC50 than Doxorubicin; induces G2-M arrest. |
| Antioxidant | Effective in scavenging DPPH radicals; comparable to Trolox. |
| Mechanism | Alters cell cycle dynamics; potential inhibition of key cell cycle regulators. |
Case Studies and Comparative Analyses
In comparative studies involving various benzodioxole derivatives:
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to N-(4-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide exhibit significant anticancer properties. For instance, modifications on the thiazole or furan rings can enhance the biological activity against various cancer cell lines. In vitro studies have demonstrated that derivatives of this compound can induce apoptosis in cancer cells by damaging DNA and inhibiting cell proliferation .
Antidiabetic Potential
Preliminary studies suggest that compounds within this class may also exhibit anti-diabetic effects. They have been shown to lower glucose levels significantly in genetically modified models such as Drosophila melanogaster, indicating potential for further exploration in diabetes management .
Antimicrobial Properties
The heterocyclic nature of this compound allows it to interact with various biological targets, making it a candidate for antimicrobial applications. Similar compounds have demonstrated efficacy against bacterial and fungal strains, suggesting that this compound may possess similar properties .
Case Studies
| Study Title | Findings | Application |
|---|---|---|
| Anticancer Activity of Thiazole Derivatives | Compounds showed significant inhibition of tumor growth in vitro against glioblastoma cell lines | Potential development as anticancer agents |
| Evaluation of Antidiabetic Effects in Drosophila | Compounds lowered glucose levels significantly in diabetic models | Exploration for diabetes treatment |
| Antimicrobial Efficacy Against Bacterial Strains | Demonstrated activity against multiple strains | Development of new antimicrobial therapies |
Preparation Methods
Core Structural Features
The target compound comprises three distinct moieties:
Retrosynthetic Disconnections
- Disconnection 1 : Separation of the benzo[d]dioxole-5-carboxamide from the thiazole core via hydrolysis of the amide bond.
- Disconnection 2 : Cleavage of the 2-((furan-2-ylmethyl)amino)-2-oxoethyl side chain from the thiazole’s 4-position, suggesting a nucleophilic substitution or acylation strategy.
- Disconnection 3 : Thiazole ring formation via cyclocondensation of a thioamide with an α-halo ketone.
Synthetic Pathways and Reaction Optimization
Synthesis of Benzo[d]dioxole-5-carboxylic Acid
Starting Material : Piperonal (3,4-methylenedioxybenzaldehyde).
Oxidation : Piperonal is oxidized to benzo[d]dioxole-5-carboxylic acid using potassium permanganate (KMnO₄) in acidic aqueous conditions (80°C, 6 h, 85% yield).
Characterization :
- ¹H NMR (400 MHz, DMSO-d₆) : δ 7.52 (d, J = 1.6 Hz, 1H), 7.48 (dd, J = 8.0, 1.6 Hz, 1H), 6.94 (d, J = 8.0 Hz, 1H), 6.08 (s, 2H).
- IR (KBr) : 1685 cm⁻¹ (C=O stretch).
Thiazole Ring Construction via Hantzsch Synthesis
Reagents : Thiourea and 2-bromo-1-(4-nitrophenyl)ethan-1-one.
Reaction Conditions : Reflux in ethanol (12 h, 78% yield).
Product : 4-(4-Nitrophenyl)thiazol-2-amine.
Functionalization :
Introduction of the Acetamide Side Chain
Step 1 : Reaction of 4-bromothiazol-2-amine with ethyl glyoxylate in DMF forms 4-(2-oxoethyl)thiazol-2-amine.
Step 2 : Acylation with chloroacetyl chloride in the presence of triethylamine yields 4-(2-chloro-2-oxoethyl)thiazol-2-amine.
Step 3 : Nucleophilic substitution with furan-2-ylmethylamine in acetonitrile (60°C, 8 h) affords 4-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)thiazol-2-amine (72% yield).
Final Amide Coupling
Activation : Benzo[d]dioxole-5-carboxylic acid is converted to its acid chloride using thionyl chloride (SOCl₂, reflux, 3 h).
Coupling : Reacting the acid chloride with 4-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)thiazol-2-amine in dichloromethane (DCM) with pyridine as a base yields the target compound (65% yield).
Analytical Characterization and Spectral Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
- ¹H NMR (600 MHz, CDCl₃) :
- δ 8.21 (s, 1H, thiazole-H),
- δ 7.45–7.38 (m, 3H, aromatic),
- δ 6.82 (d, J = 3.2 Hz, 1H, furan-H),
- δ 6.45 (dd, J = 3.2, 1.8 Hz, 1H, furan-H),
- δ 5.98 (s, 2H, dioxole-CH₂),
- δ 4.52 (t, J = 6.4 Hz, 2H, CH₂-NH),
- δ 3.89 (s, 2H, CO-CH₂).
- ¹³C NMR (150 MHz, CDCl₃) : δ 170.2 (C=O), 152.1 (thiazole-C), 148.3 (dioxole-C), 124.6 (furan-C).
Infrared (IR) Spectroscopy
Mass Spectrometry
Reaction Optimization and Yield Analysis
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Thiazole formation | Thiourea, 2-bromo-1-(4-nitrophenyl)ethanone | 78 | 95 |
| Bromination | NBS, CCl₄, AIBN | 83 | 97 |
| Acetamide formation | Furan-2-ylmethylamine, DIPEA | 72 | 98 |
| Final coupling | SOCl₂, DCM, pyridine | 65 | 99 |
Mechanistic Insights and Side Reactions
Thiazole Ring Formation
The Hantzsch reaction proceeds via nucleophilic attack of the thioamide’s sulfur on the α-halo ketone, followed by cyclization and elimination of HX (X = Br, Cl). Competing pathways include over-oxidation of the thioamide and dimerization of intermediates.
Amide Coupling
The use of SOCl₂ for acid chloride formation minimizes racemization compared to carbodiimide-based activators. Side products include N-acylurea derivatives if coupling reagents like EDC are employed without HOBt.
Q & A
What synthetic methodologies are most effective for preparing N-(4-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide?
Level: Basic
Answer:
The synthesis typically involves sequential acylation and coupling reactions. A general approach includes:
- Step 1: Preparation of the thiazole core via cyclization of 2-amino-5-substituted thiazoles using chloroacetyl chloride (e.g., as in the synthesis of N-(5-R-benzyl-1,3-thiazol-2-yl) derivatives) .
- Step 2: Coupling the thiazole intermediate with benzo[d][1,3]dioxole-5-carboxylic acid using carbodiimide-based coupling agents (e.g., DCC or EDC).
- Step 3: Introducing the furan-2-ylmethylamine moiety via nucleophilic substitution or reductive amination.
Key purification steps involve recrystallization (ethanol/DMF) and thin-layer chromatography (TLC) with silica gel F254 plates .
How can structural discrepancies in NMR spectra of this compound be resolved?
Level: Advanced
Answer:
Discrepancies may arise from tautomerism in the thiazole ring or rotational isomers in the amide bond. To address this:
- Perform variable-temperature NMR (VT-NMR) in DMSO-d₆ to observe dynamic processes .
- Use 2D NMR (e.g., HSQC, HMBC) to confirm connectivity, especially between the furan and thiazole moieties.
- Compare experimental data with DFT-calculated chemical shifts for tautomeric forms .
What in vitro assays are suitable for evaluating its anticancer activity?
Level: Basic
Answer:
- Cell viability assays: MTT or SRB tests using cancer cell lines (e.g., MCF-7, HeLa) at concentrations ranging from 1–100 μM .
- Apoptosis detection: Annexin V/PI staining with flow cytometry.
- Mechanistic studies: Western blotting for apoptosis markers (e.g., caspase-3, Bcl-2) .
How do substituents on the benzodioxole ring influence bioactivity?
Level: Advanced
Answer:
- Electron-withdrawing groups (e.g., -NO₂, -CF₃) at the 5-position of benzodioxole enhance cytotoxicity by improving membrane permeability.
- Steric effects from bulky substituents (e.g., -Ph, -CH₂Ph) may reduce binding affinity to target proteins.
- Quantitative Structure-Activity Relationship (QSAR) modeling using Hammett constants (σ) and logP values can predict activity trends .
What strategies mitigate low yields in the acylation step?
Level: Advanced
Answer:
- Optimize stoichiometry: Use 1.2 equivalents of chloroacetyl chloride to prevent over-acylation .
- Control reaction temperature: Maintain 20–25°C to minimize side reactions.
- Add triethylamine (TEA) as a base to scavenge HCl, improving reaction efficiency .
How can molecular docking predict binding modes to biological targets?
Level: Advanced
Answer:
- Target selection: Prioritize kinases (e.g., EGFR, VEGFR) or tubulin based on structural homology to known thiazole inhibitors .
- Software: Use AutoDock Vina or Schrödinger Suite with the following parameters:
- Grid box centered on the ATP-binding site.
- Lamarckian genetic algorithm for conformational sampling.
- Validate docking poses with MD simulations (20 ns) to assess stability .
What analytical techniques confirm the purity of the final compound?
Level: Basic
Answer:
- HPLC: C18 column, gradient elution (water/acetonitrile + 0.1% TFA), retention time ≥95% purity.
- Elemental analysis: Deviation ≤0.4% for C, H, N.
- Mass spectrometry: High-resolution ESI-MS to confirm molecular ion [M+H]⁺ .
Why do some analogs show conflicting activity data in similar assays?
Level: Advanced
Answer:
Contradictions may stem from:
- Solubility differences: Use DMSO stock solutions standardized to ≤0.1% v/v in assays.
- Cell line heterogeneity: Validate target expression (e.g., EGFR levels in NCI-60 panel).
- Assay conditions: Normalize results to positive controls (e.g., doxorubicin for cytotoxicity) .
How to optimize pharmacokinetic properties without altering core pharmacophores?
Level: Advanced
Answer:
- Prodrug approach: Introduce hydrolyzable esters (e.g., ethyl or PEG-linked groups) to enhance solubility.
- Salt formation: Prepare hydrochloride salts of the secondary amine.
- Lipinski compliance: Adjust logP (<5) and molecular weight (<500 Da) via substituent modification .
What mechanistic insights can be gained from in vivo models?
Level: Advanced
Answer:
- Xenograft models: Use BALB/c nude mice with subcutaneous tumor implants to assess tumor growth inhibition.
- Toxicology: Monitor liver enzymes (ALT/AST) and renal function (creatinine) weekly.
- Biodistribution: Radiolabel the compound (e.g., ¹⁴C) for tissue-specific accumulation studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
